molecular formula C2H10N2O4S B1220251 Ethylenediamine sulfate CAS No. 22029-36-3

Ethylenediamine sulfate

Cat. No. B1220251
CAS RN: 22029-36-3
M. Wt: 158.18 g/mol
InChI Key: BNZCDZDLTIHJAC-UHFFFAOYSA-N
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Description

Ethylenediamine sulfate is an organic compound with the molecular formula C2H10N2O4S . It is a derivative of ethylenediamine, a colorless liquid with an ammonia-like odor that is used as a building block for the production of many other chemical products .


Synthesis Analysis

Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium . In this reaction, hydrogen chloride is generated, which forms a salt with the amine. The amine is liberated by the addition of sodium hydroxide and can then be recovered .


Molecular Structure Analysis

The molecular structure of Ethylenediamine sulfate is characterized by its molecular formula C2H10N2O4S and average mass of 158.177 Da . For a more detailed analysis of its structure, high-level electronic structure calculations can be carried out to obtain optimized geometries and excitation energies .


Physical And Chemical Properties Analysis

Ethylenediamine, the base compound of Ethylenediamine sulfate, is a colorless liquid with an ammonia-like odor . It has a molar mass of 60.100 g·mol −1, a density of 0.90 g/cm 3, a melting point of 8 °C, and a boiling point of 116 °C .

Scientific Research Applications

Enantioselective Control in Chiral Crystallization

EDS has been utilized in the field of chiral crystallization . Researchers have employed optical trapping with circularly polarized laser beams to investigate its enantioselectivity . This process involves focusing a laser at the air–solution interface of a heavy water-saturated EDS solution, leading to the formation of sub-micrometer-sized chiral EDS crystals. The study’s findings could provide new insights into chirality, potentially improving optical resolution and addressing the origin of homochirality in industrial and research fields.

Photocatalytic Heterojunction for Hydrogen Production

In the realm of sustainable energy , EDS has played a role in the solvothermal synthesis of ZnS/ZnO photocatalytic heterojunctions . The presence of EDS during the synthesis process enhances the photocatalytic efficiency, significantly improving hydrogen production rates. This application is crucial for developing clean and sustainable energy technologies.

Cold Plasma Processes in Synthesis

EDS is used as an intermediate in the fabrication of various products through environmentally friendly methodologies like cold plasma processes . These processes involve reactions induced by nonthermal electrons, which are compatible with sustainability goals.

Stabilization of Cubic Phase in Inorganic Compounds

The addition of EDS in the synthesis of inorganic compounds, such as zinc sulfide, helps stabilize the cubic phase . This stabilization is essential for the material’s structural integrity and performance in various applications, including electronics and photonics.

Promoter of Charge Transfer in Photocatalysis

EDS acts as a promoter molecule of charge transfer on the surface of photocatalytic heterojunctions . It slows down the rate of recombination of the electron–hole pair, which is a critical factor in enhancing the efficiency of photocatalytic processes.

Optical Trapping and Manipulation

The study of EDS in optical trapping experiments has expanded the application of this technique into the field of crystal science . This includes controlling crystal growth rates and polymorphs, which has implications for materials science and engineering.

Safety and Hazards

Ethylenediamine is considered hazardous. It is a flammable liquid and vapor, toxic in contact with skin, and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

ethane-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2.H2O4S/c3-1-2-4;1-5(2,3)4/h1-4H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZCDZDLTIHJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-15-3 (Parent)
Record name Ethylenediamine sulfate
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DSSTOX Substance ID

DTXSID70885189
Record name Ethylenediamine monosulfate
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Molecular Weight

158.18 g/mol
Source PubChem
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Product Name

Ethylenediamine sulfate

CAS RN

25723-52-8, 22029-36-3
Record name 1,2-Ethanediamine, sulfate (1:?)
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Record name Ethylenediammonium sulfate
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Record name ETHYLENEDIAMINE SULFATE
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Record name 1,2-Ethanediamine, sulfate (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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